Diethyl 5-ethylpyridine-2,3-dicarboxylate

Description

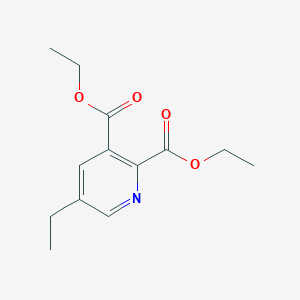

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-ethylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXTWXXNZJEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446158 | |

| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105151-39-1 | |

| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 5-ethylpyridine-2,3-dicarboxylate structural analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key organic intermediate. The document details its synthesis, structural properties, and significant applications, with a focus on data presentation and experimental methodologies.

Core Properties

This compound is a substituted pyridine derivative with significant utility in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H17NO4 | [3][4] |

| Molecular Weight | 251.28 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 320-325°C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ at 25°C | [2] |

| Flash Point | 147.8°C | [2] |

| Solubility | Soluble in ethanol, methanol, and most organic solvents. | [2] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through a cyclization reaction. The following section details a prevalent and efficient synthesis method.

Synthesis via Claisen Condensation and Cyclization

A widely adopted method involves a two-step process starting with the Claisen condensation to form an intermediate, followed by a cyclization reaction.[1]

Experimental Workflow:

Detailed Protocol:

Step 1: Synthesis of Diethyl 2-chloro-3-oxo-succinate (M1) [1]

-

A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

-

The mixture is stirred at room temperature for 45 minutes.

-

Diethyl oxalate (17.7 g, 0.121 mol) is added over 1 hour, maintaining the temperature between 25-40 °C.

-

After stirring for another 30 minutes, the mixture is cooled to 25 °C.

-

Ethyl chloroacetate (12.4 g, 0.101 mol) is added over 2 hours, keeping the temperature at 32-35 °C for 3 hours.

-

Ice-water (20 mL) and hydrochloric acid (30 %, 22.1 g, 0.181 mol) are added.

-

The organic phase is separated, dried, filtered, and concentrated to yield Diethyl 2-chloro-3-oxo-succinate (M1) as a red liquid.

Step 2: Synthesis of this compound [1]

-

A four-necked flask is charged with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heated to 80 °C.

-

A mixture of M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol) is added.

-

The reaction is maintained at 80 °C for 5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in toluene (60 mL) and washed with water (10 mL × 2) until neutral.

-

The organic phase is dried, filtered, and concentrated to yield the final product.

Reaction Parameters and Yield:

| Parameter | Value |

| Molar Ratio (M1:2-ethyl acrolein:Ammonium Acetate) | 1:1.2:2.5 |

| Reaction Temperature | 80 °C |

| Reaction Time | 5 hours |

| Solvent | Ethanol |

| Yield | 96.8% |

Structural Analysis

The structure of this compound has been confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals confirming the molecular structure.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.30 | t, J = 7.5 Hz | 3H | -CH₂CH₃ (ethyl group at position 5) |

| 1.36-1.44 | m | 6H | -COOCH₂CH₃ (ester groups) |

| 2.76 | q, J = 7.5 Hz | 2H | -CH₂ CH₃ (ethyl group at position 5) |

| 4.33-4.52 | m | 4H | -COOCH₂ CH₃ (ester groups) |

| 7.96 | s | 1H | Pyridine ring proton |

| 8.60 | s | 1H | Pyridine ring proton |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

Applications and Biological Significance

This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical industry.

Primary Application:

The most significant application of this compound is as a precursor for the synthesis of imidazolinone herbicides, such as imazethapyr.[1] The pyridine ring and the dicarboxylate functionalities are essential for the construction of the final herbicide molecule.

Logical Relationship for Imazethapyr Synthesis:

References

Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Reactivity, and Synthetic Utility of a Key Intermediate in Pharmaceutical and Agrochemical Development.

Abstract

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a substituted pyridine derivative of significant interest in organic synthesis. It serves as a crucial building block, particularly in the agrochemical industry as a primary precursor to the imidazolinone class of herbicides, including imazethapyr.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and subsequent utilization. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[4] It is characterized by its solubility in common organic solvents and limited solubility in water. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H17NO4 | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/oil | [4][5] |

| Boiling Point | 320-325°C at 760 mmHg; 180-190°C at 5-7 Torr | [4][6] |

| Density | 1.126 g/cm³ at 25°C | [4] |

| Flash Point | 147.8°C | [4] |

| Solubility | Soluble in ethanol, methanol, acetone, dichloromethane, ethyl acetate; limited solubility in water. | [4][7] |

| pKa (Predicted) | -0.20 ± 0.10 | [6][8] |

| Storage Temperature | 2-8°C | [4][5] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals that correspond to the protons in the molecule.

¹H NMR (CDCl₃, 300 MHz) δ: [1][9]

-

8.60 (s, 1H): Proton on the pyridine ring (position 6).

-

7.96 (s, 1H): Proton on the pyridine ring (position 4).

-

4.33-4.52 (m, 4H): Methylene protons of the two ethyl ester groups (-OCH₂CH₃).

-

2.76 (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group at position 5 (-CH₂CH₃).

-

1.36-1.44 (m, 6H): Methyl protons of the two ethyl ester groups (-OCH₂CH₃).

-

1.30 (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group at position 5 (-CH₂CH₃).

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the two diethyl ester functional groups and the pyridine ring.

Hydrolysis

The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-ethylpyridine-2,3-dicarboxylic acid. This reaction is a common transformation in the synthesis of derivatives where the carboxylic acid moieties are required. Base-catalyzed hydrolysis (saponification) is often employed, followed by acidification to precipitate the dicarboxylic acid.[10][11]

Amidation and Cyclization

A key reaction of this compound is its condensation with amines to form amides, which can then undergo cyclization. This reactivity is central to its use in the synthesis of imidazolinone herbicides. For instance, the reaction with 2-amino-2,3-dimethylbutyramide in the presence of a strong base like potassium tert-butylate leads to the formation of the imidazolinone ring system of imazethapyr.[9]

Synthesis Reaction Mechanism

The synthesis of this compound often follows a modified Knoevenagel-Fries reaction mechanism.[9] In a common synthetic route, diethyl 2-chloro-3-oxo-succinate is reacted with 2-ethyl acrolein in the presence of a nitrogen source, such as ammonium acetate. The ammonium acetate provides the nitrogen atom for the pyridine ring.[1][9]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Synthesis from Diethyl 2-chloro-3-oxo-succinate and 2-Ethyl Acrolein

This method utilizes ammonium acetate as the nitrogen source and is reported to have high yields.[1]

Materials:

-

Diethyl 2-chloro-3-oxo-succinate (M1)

-

2-Ethyl acrolein

-

Ammonium acetate

-

Absolute ethanol

-

Toluene

-

Water

Procedure:

-

A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

-

The mixture is heated to 80°C.

-

A mixture of diethyl 2-chloro-3-oxo-succinate (0.099 mol) and 2-ethyl acrolein (0.119 mol) is added to the heated solution.

-

The reaction is maintained at 80°C for 5 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in toluene (60 mL) and washed with water (2 x 10 mL) until neutral.

-

The organic phase is dried, filtered, and concentrated to yield this compound as a dark brown liquid. The reported yield for this method is up to 96.5%.[1]

Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and α-Ethylacrolein

This alternative route involves the reaction of an enamine with an α,β-unsaturated aldehyde.[12]

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

α-Ethylacrolein (2-ethyl acrolein)

-

n-Butanol

-

p-Toluenesulfonic acid

-

Silica gel

-

Chloroform

-

Methanol

Procedure:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) are dissolved in n-butanol (10 mL).

-

p-Toluenesulfonic acid (35 mg) is added to the solution.

-

The mixture is refluxed for 15 hours.

-

After cooling, the solvent is distilled off under reduced pressure.

-

The residue is purified by silica gel column chromatography, eluting with a chloroform/methanol gradient (1:0 to 1:0.01), to give this compound. The reported yield is 84.6%.[12]

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of agrochemicals, specifically imidazolinone herbicides.[1] It is a direct precursor to imazethapyr, a broad-spectrum herbicide used for the control of a variety of weeds.[3] The synthesis of imazethapyr involves the reaction of this compound with 2-amino-2,3-dimethylbutyramide.[9]

Beyond agrochemicals, its structural motif makes it a valuable building block for the synthesis of various heterocyclic compounds, with potential applications in pharmaceutical and materials science research.[4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical advice.[4]

Store the compound in tightly closed containers under an inert atmosphere, protected from moisture and direct sunlight.[4] The recommended storage temperature is 2-8°C.[4]

Visualized Experimental Workflow

As information regarding the direct involvement of this compound in biological signaling pathways is not available, a diagram of a key experimental workflow, its synthesis, is provided below.

Caption: Synthesis workflow for this compound.

The following diagram illustrates the logical relationship in the synthesis of Imazethapyr, a key application of the title compound.

Caption: Synthesis of Imazethapyr from this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. agrochemx.com [agrochemx.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. dimethyl 5-ethylpyridine-2,3-dicarboxylate(105151-39-1)-Ality Group [alitygroup.com]

- 7. manufacture of 5 ethylpyridine 2 3 dicarboxylic acid diethyl ester [techemi.com]

- 8. 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester | 105151-39-1 [amp.chemicalbook.com]

- 9. This compound (105151-39-1) for sale [vulcanchem.com]

- 10. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

Spectroscopic Analysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 5-ethylpyridine-2,3-dicarboxylate. This key organic intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. A comprehensive understanding of its structure and spectral characteristics is crucial for quality control and reaction monitoring. This document presents the proton NMR data in a clear, tabular format, details the experimental protocol for data acquisition, and includes a visual representation of the molecule with assigned proton signals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-6 | 8.60 | Singlet | - | 1H |

| H-4 | 7.96 | Singlet | - | 1H |

| -OCH₂CH₃ (C2 & C3 esters) | 4.33-4.52 | Multiplet | - | 4H |

| -CH₂CH₃ (C5 ethyl) | 2.76 | Quartet | 7.5 | 2H |

| -OCH₂CH₃ (C2 & C3 esters) | 1.36-1.44 | Multiplet | - | 6H |

| -CH₂CH₃ (C5 ethyl) | 1.30 | Triplet | 7.5 | 3H |

Experimental Protocol

The ¹H NMR spectrum was acquired using a Mercury 300 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃).[1] The spectrum was referenced to the residual solvent peak of CHCl₃ at 7.26 ppm. The data was processed to obtain the chemical shifts, multiplicities, coupling constants, and integration values presented above.

Molecular Structure and Signal Assignment

The chemical structure of this compound consists of a pyridine ring substituted with two diethyl carboxylate groups at positions 2 and 3, and an ethyl group at position 5. The following diagram illustrates the molecular structure and the assignment of the proton signals observed in the ¹H NMR spectrum.

References

Technical Guide: Physical Properties of Diethyl 5-ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial building block in the synthesis of more complex molecules, including certain herbicides.[2] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly for reaction design, process scale-up, and ensuring safety and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and application in various synthetic procedures. The compound is typically a colorless to pale yellow liquid at room temperature.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 320-325 °C at 760 mmHg[1] |

| Density | 1.126 g/cm³ at 25 °C[1] |

| Flash Point | 147.8 °C[1] |

| Solubility | Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water.[1] |

| Melting Point | Not readily available in cited literature; the compound exists as a liquid at ambient temperatures. |

Experimental Protocols for Property Determination

While specific experimental determinations for this compound are not extensively detailed in the available literature, the following are general and widely accepted methods for ascertaining the physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .

Protocol:

-

A sample of the compound is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, leading to a stable temperature reading.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a graduated cylinder and balance .

Protocol (using graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is measured.

-

A known volume of the liquid is added to the graduated cylinder.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Solubility Assessment

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed through visual inspection .

Protocol:

-

A small, measured amount of the solute (this compound) is added to a test tube.

-

A known volume of the solvent is added in increments.

-

The mixture is agitated after each addition.

-

The substance is considered soluble if a homogenous solution forms. Observations are made at a specific temperature, as solubility is temperature-dependent.

Synthesis Workflow

This compound is commonly synthesized via a multi-step reaction. A prevalent method involves the reaction of diethyl α-chlorooxaloacetate with 2-ethylacrolein using ammonium acetate as a nitrogen source in an ethanol medium.[3]

References

An In-depth Technical Guide to Diethyl 5-ethylpyridine-2,3-dicarboxylate: Properties, Synthesis, and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, provides an analysis of its solubility in organic solvents, and outlines common synthetic procedures.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105151-39-1 | [2] |

| Molecular Formula | C13H17NO4 | [1][3] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Boiling Point | 320-325°C at 760 mmHg; 180-190°C at 5-7 Torr | [1] |

| Density | 1.126 g/cm³ at 25°C | [1] |

| Flash Point | 147.8°C | [1] |

| Storage | 2-8°C, in a tightly closed container under an inert atmosphere, protected from moisture and direct sunlight. | [1][4] |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate good to excellent solubility in common organic solvents.

Qualitative Solubility Summary:

-

Excellent Solubility: The compound exhibits high solubility in solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.[1]

-

Slight Solubility: Some sources indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol.[4][5]

-

Limited Solubility: It has limited solubility in water.[1]

For specific applications, it is recommended that compatibility and solubility testing be performed with the desired solvent system.[1]

Synthesis of this compound

This compound is primarily synthesized via a condensation and cyclization reaction. A common and efficient method involves the reaction of diethyl 2-chloro-3-oxo-succinate with 2-ethyl acrolein, using ammonium acetate as the nitrogen source in an ethanol medium.[6][7] This approach is favored for its high yield and more environmentally friendly profile compared to methods using other nitrogen sources.[6][7]

Experimental Workflow: Synthesis via Ammonium Acetate

The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis process.[6]

-

Reaction Setup: A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (0.248 mol) and absolute ethanol (70 mL). The mixture is heated to 80°C.

-

Addition of Reactants: A mixture of diethyl 2-chloro-3-oxo-succinate (0.099 mol) and 2-ethyl acrolein (0.119 mol) is prepared. This mixture is then added to the heated ethanol and ammonium acetate solution.

-

Reaction: The reaction is maintained at 80°C for approximately 5 hours.

-

Work-up:

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in toluene (60 mL).

-

The toluene solution is washed with water (2 x 10 mL) until it is neutral.

-

The organic phase is then dried, filtered, and concentrated.

-

-

Product: The final product is a dark brown liquid, identified as this compound. This process can achieve yields of up to 96.8%.[6][8]

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in organic synthesis. Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and herbicides.[1]

Notably, it is a precursor for the synthesis of imidazolinone herbicides, such as Imazethapyr.[8][9] The synthesis involves the reaction of this compound with an appropriate aminobutyramide.[2]

Logical Relationship: Role as an Intermediate

The diagram below illustrates the position of this compound in the synthetic pathway of Imazethapyr.

Caption: Role as an intermediate in Imazethapyr synthesis.

References

- 1. agrochemx.com [agrochemx.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C13H17NO4 | CID 10857926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester | 105151-39-1 [amp.chemicalbook.com]

- 5. 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester CAS#: 105151-39-1 [amp.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 8. This compound (105151-39-1) for sale [vulcanchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

The Knoevenagel Condensation as a Cornerstone for Pyridine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. Among the various synthetic strategies, the Knoevenagel condensation has emerged as a powerful and reliable tool for the construction of the pyridine nucleus. This technical guide provides an in-depth exploration of the Knoevenagel condensation's application in pyridine synthesis, with a particular focus on its role in multicomponent reactions. While the term "Knoevenagel-Fries modification" is not a recognized standard in chemical literature, this guide will address potential interpretations of this terminology, including its likely reference to modifications of the Hantzsch pyridine synthesis for creating unsymmetrical products. This document will furnish researchers and drug development professionals with a comprehensive understanding of the underlying mechanisms, detailed experimental protocols, and a summary of quantitative data to facilitate the practical application of these synthetic methodologies.

Introduction to the Knoevenagel Condensation in Pyridine Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond.[1][2] This reaction is exceptionally valuable in organic synthesis due to its broad substrate scope and the high functionality of its products. In the context of pyridine synthesis, the Knoevenagel condensation is frequently a key step in domino and multicomponent reactions, where the initial condensation product undergoes further transformations to construct the heterocyclic ring.[3][4][5]

One of the most prominent examples is the Hantzsch pyridine synthesis, a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7][8] The initial step of the Hantzsch synthesis is often a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[6]

The "Knoevenagel-Fries Modification": An Interpretive Analysis

The term "Knoevenagel-Fries modification" for pyridine synthesis does not correspond to a standard, well-documented named reaction in chemical literature. However, its mention in some contexts, particularly in relation to the Hantzsch synthesis, suggests it may refer to a specific adaptation for the synthesis of unsymmetrical pyridines.[7][9] The classical Hantzsch synthesis, using two identical β-dicarbonyl compounds, yields symmetrically substituted dihydropyridines. A "modification" could, therefore, involve a stepwise approach where a Knoevenagel condensation is performed first, and the resulting product is then reacted with a different active methylene compound and a nitrogen source to afford an unsymmetrical pyridine.

The Fries rearrangement, on the other hand, is a distinct reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[10][11][12] There is no direct, established mechanistic link between the Fries rearrangement and the Knoevenagel-based synthesis of pyridines. It is plausible that the user's query refers to a multi-step synthesis where a Knoevenagel reaction is used to construct a pyridine ring, and a Fries rearrangement is employed on a separate part of the molecule in a preceding or subsequent step. Without further clarification, this guide will focus on the well-established Knoevenagel-driven pyridine syntheses and address the "unsymmetrical synthesis" aspect as the likely interpretation of the "Knoevenagel-Fries modification."

Reaction Mechanisms and Pathways

The synthesis of pyridines via the Knoevenagel condensation can proceed through several interconnected pathways, most notably within the framework of multicomponent reactions.

Hantzsch Pyridine Synthesis Pathway

The mechanism of the Hantzsch synthesis illustrates the integral role of the Knoevenagel condensation.

Figure 1: General mechanism of the Hantzsch pyridine synthesis.

Domino Knoevenagel-Michael-Cyclization Pathway

Many pyridine syntheses rely on a domino sequence initiated by a Knoevenagel condensation. This is a highly efficient approach as multiple bonds are formed in a single pot.[4][5]

Figure 2: Logical workflow of a domino Knoevenagel-based pyridine synthesis.

Quantitative Data from Cited Experiments

The following tables summarize quantitative data from various studies employing the Knoevenagel condensation for the synthesis of pyridines and related compounds.

Table 1: Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA | Aqueous micelles (SDS) | Ultrasound | - | 96 | [7] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | Ethanol | Reflux | 5 | 85 | [7] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Iodine | Methanol | Reflux | 3 | 92 | [7] |

Table 2: Knoevenagel Condensation for Pyridine Precursors

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Malonic acid | Piperidine | Pyridine | Reflux | 1 | 59 | [13] |

| Vanillin | Ethyl cyanoacetate | Piperidine | Pyridine | Reflux | 1 | - | [14] |

| p-Nitrobenzaldehyde | Tetronic acid & Dimedone | InCl₃ | - | 105 | - | 50 | [15] |

Experimental Protocols

General Procedure for Knoevenagel Condensation for Cinnamic Acid Derivatives[14]

-

A solution of the aromatic aldehyde (25 mmol), the active methylene compound (25 mmol), and piperidine (2 drops) in pyridine (7.5 ml) is prepared in a round-bottom flask.

-

The mixture is refluxed for 1 hour.

-

After cooling, the solution is slowly added to a flask containing a solution of 1.5 N hydrochloric acid (100 ml) and ice (25 g).

-

The mixture is stirred until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and recrystallized from ethanol.

Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation[13]

-

In a 25 mL round-bottomed flask, 4-methoxybenzaldehyde (0.804 mL, 6.61 mmol) is mixed with malonic acid (1.75 g, 16.8 mmol) in pyridine.

-

The mixture is stirred and heated.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up by acidification to precipitate the product.

-

The crude product is purified by recrystallization.

One-Pot Synthesis of Unsymmetrical Fused 1,4-Dihydropyridine[15]

-

A mixture of p-nitrobenzaldehyde (76 mg, 0.50 mmol), tetronic acid (100 mg, 1.0 mmol), and ammonium acetate (39 mg, 0.50 mmol) is prepared.

-

The reaction is catalyzed by InCl₃ (10 mol%).

-

The reaction is heated to 105 °C.

-

The resulting 1,4-dihydropyridine product is isolated and purified, affording a 50% yield.

The Fries Rearrangement: A Separate but Powerful Tool

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone.[10][11][12] The reaction typically proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the aromatic ring.[12]

Figure 3: Simplified mechanism of the Fries Rearrangement.

While not directly part of a "Knoevenagel-Fries" reaction for pyridine synthesis, the hydroxy aryl ketone products of the Fries rearrangement could potentially serve as precursors for the synthesis of pyridines through other routes. For instance, the ketone functionality could be a handle for subsequent condensation reactions.

Conclusion

The Knoevenagel condensation is a versatile and indispensable reaction in the synthesis of pyridines, primarily through its role in multicomponent reactions like the Hantzsch synthesis. While a specific "Knoevenagel-Fries modification" is not well-defined in the literature, it likely refers to adaptations of the Hantzsch synthesis to produce unsymmetrical pyridines. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for Knoevenagel-based pyridine syntheses. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the design and synthesis of novel pyridine-containing molecules with potential therapeutic applications. The strategic application of domino reactions initiated by the Knoevenagel condensation offers a highly efficient and atom-economical approach to this vital class of heterocycles.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Domino Knoevenagel condensation/intramolecular aldol cyclization route to diverse indolizines with densely functionalized pyridine units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. Hantzsch pyridine synthesis - Wikiwand [wikiwand.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. Fries Rearrangement | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. chemrj.org [chemrj.org]

- 15. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Diethyl 5-Ethylpyridine-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides: A Technical Guide

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of the imidazolinone class of herbicides.[1][2] These herbicides are known for their high efficiency, broad-spectrum activity, and low toxicity.[3] This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into prominent herbicides such as imazethapyr and imazamox. The content herein is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis of this compound

The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable precursor for industrial-scale herbicide production. An improved method utilizes ammonium acetate as a nitrogen source, which presents advantages in terms of cost, waste management, and environmental impact compared to previously used reagents like ammonium sulfamate.[1][4]

Optimized Experimental Protocol

A notable synthesis methodology involves the reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein using ammonium acetate in ethanol.[1]

Materials:

-

2-chloro-3-oxo-succinic acid diethyl ester

-

2-ethyl acrolein

-

Ammonium acetate

-

Absolute ethanol

-

Toluene

-

Water

Procedure:

-

A reaction vessel is charged with ammonium acetate and absolute ethanol.

-

The mixture is heated to 80°C.

-

A mixture of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein is added to the heated reaction vessel.

-

The reaction is maintained at 80°C for 5 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in toluene and washed with water until neutral.

-

The organic phase is dried, filtered, and concentrated to yield this compound.[1]

Quantitative Data for Synthesis of this compound

| Parameter | Value | Reference |

| Optimized Molar Ratio | 2-chloro-3-oxo-succinic acid diethyl ester : 2-ethyl acrolein : ammonium acetate = 1 : 1.2 : 2.5 | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 5 hours | [1] |

| Solvent | Ethanol | [1] |

| Yield | Up to 96.8% | [1] |

| Purity (by HPLC) | 98% | [1] |

Synthesis Pathway Diagram

Role in Herbicide Synthesis: The Imidazolinone Family

This compound is a pivotal precursor in the synthesis of imidazolinone herbicides, such as imazethapyr and imazamox.[3][5] These herbicides function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[6]

Synthesis of Imazethapyr

Imazethapyr is synthesized from this compound through a cyclocondensation reaction with 2-amino-2,3-dimethylbutyramide.

The synthesis of imazethapyr from its precursor involves the following key steps, though specific conditions may vary.

Materials:

-

This compound

-

2-amino-2,3-dimethylbutyramide

-

Base (e.g., sodium methoxide, potassium tert-butoxide)

-

Solvent (e.g., toluene, xylene)

-

Acid for work-up (e.g., hydrochloric acid, sulfuric acid)

Procedure:

-

This compound and 2-amino-2,3-dimethylbutyramide are dissolved in an appropriate solvent such as toluene.

-

A strong base, for instance, sodium methoxide or potassium tert-butoxide, is added to the reaction mixture.

-

The mixture is heated to facilitate the cyclization reaction, forming the imidazolinone ring.

-

Upon completion of the reaction, the resulting salt of imazethapyr is typically dissolved in water.

-

The aqueous solution is then acidified to precipitate the final imazethapyr product.

-

The product is isolated through filtration, washed, and dried.

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Yield | Up to 85% | |

| Purity | >99% |

Synthesis of Imazamox

A structurally similar herbicide, imazamox, is synthesized from a related pyridine dicarboxylate precursor, 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester, through a similar cyclocondensation reaction.[5]

Materials:

-

5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester

-

(±)-2-amino-2,3-dimethylbutyramide

-

Base (e.g., sodium or potassium tert-butoxide)

-

Solvent (e.g., toluene, xylene)

-

Acid for work-up (e.g., hydrochloric acid, sulfuric acid)

Procedure:

-

5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide are dissolved in a solvent like toluene or xylene.

-

Moisture is removed from the solution, often by azeotropic distillation.

-

The reaction is carried out under an inert gas atmosphere.

-

A base such as sodium or potassium tert-butoxide is added, and the mixture is heated to form the imazamox salt.

-

The resulting salt is dissolved in water, and the organic solvent is separated.

-

The aqueous solution of the imazamox salt is then acidified to precipitate the final product, which is subsequently filtered, washed, and dried.

| Parameter | Value | Reference |

| Starting Material | 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester | [5] |

| Yield | 83.6% | [5] |

Herbicide Synthesis Pathway

Conclusion

This compound is a fundamentally important building block in the synthesis of imidazolinone herbicides. The optimization of its synthesis has paved the way for more efficient and environmentally conscious production of these vital agrochemicals. The subsequent cyclocondensation reaction to form the active herbicide ingredients, imazethapyr and imazamox, is a well-established process, primarily detailed in patent literature. This guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field. Further research into the reaction mechanisms and optimization of the final cyclization step could lead to even more efficient and sustainable methods for the production of this critical class of herbicides.

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [patents.google.com]

- 6. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 5-ethylpyridine-2,3-dicarboxylate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a versatile heterocyclic compound with significant applications as a chemical intermediate. While its role in the synthesis of imidazolinone herbicides is well-documented, its potential in the pharmaceutical industry as a scaffold for active pharmaceutical ingredients (APIs) is an area of growing interest. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound in drug development, with a focus on its utility as a precursor for pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of relevant biological pathways that can be targeted by its derivatives.

Chemical Properties and Specifications

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and two ethyl ester groups at the 2- and 3-positions.[1] These functional groups provide multiple reaction sites for further synthetic modifications, making it a valuable building block for more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 320-325 °C at 760 mmHg | [3] |

| Density | 1.126 g/cm³ at 25 °C | [3] |

| Flash Point | 147.8 °C | [3] |

| Solubility | Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H) | [4] |

Synthesis of this compound

Several synthetic routes for this compound have been reported, with variations in starting materials, catalysts, and reaction conditions. A common and efficient method involves the cyclization of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein in the presence of a nitrogen source.[4]

Optimized Synthesis using Ammonium Acetate

An improved method utilizes ammonium acetate as the nitrogen source, offering high yields and a more environmentally friendly process.[4]

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-3-oxo-succinic acid diethyl ester (M1)

-

To a four-necked flask equipped with a mechanical stirrer and a thermometer, charge sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

-

Stir the mixture at room temperature for 45 minutes.

-

Add diethyl oxalate (17.7 g, 0.121 mol) over 1 hour at 25-40 °C.

-

After another 30 minutes, cool the mixture to 25 °C and add ethyl chloroacetate (12.4 g, 0.101 mol) over 2 hours.

-

Maintain the temperature at 32-35 °C for 3 hours.

-

Add ice-water (20 mL) and hydrochloric acid (30%, 22.1 g, 0.181 mol).

-

The organic phase is dried, filtered, and concentrated to yield M1 as a red liquid.

-

-

Step 2: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heat to 80 °C.[4]

-

Add a mixture of M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).[4]

-

Maintain the reaction at 80 °C for 5 hours.[4]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in toluene (60 mL) and wash with water (10 mL × 2) until neutral.[4]

-

The organic phase is dried, filtered, and concentrated to give Diethyl 5-ethyl-2,3-pyridinedicarboxylate as a dark brown liquid.[4]

-

Under these optimized conditions, a yield of up to 96.8% can be achieved.[4]

Table 3: Comparison of Synthesis Methods

| Method | Nitrogen Source | Catalyst | Solvent | Yield | Purity | Reference(s) |

| Optimized Method | Ammonium Acetate | - | Ethanol | 96.8% | 98% (HPLC) | [4] |

| Alternative Method | Ammonium Sulfamate | - | Ethanol | 75% | 95% (GC) | |

| Alternative Method | Diethyl 1-amino-1,2-ethylenedicarboxylate | p-toluenesulfonic acid | n-butanol | 84.6% | 92.2% (LC) | [5] |

Experimental Workflow for Optimized Synthesis

Caption: Workflow for the optimized synthesis of this compound.

Applications in Drug Development

While this compound is a key intermediate in the synthesis of imidazolinone herbicides, its structural features make it an attractive starting material for the development of novel therapeutic agents.[3][6] The pyridine-dicarboxylate scaffold is present in a variety of biologically active compounds.

Precursor to Nicotinamide and NAD+ Biosynthesis

The pyridine-2,3-dicarboxylate core is structurally related to quinolinic acid, a precursor in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular metabolism and is involved in numerous biological processes, including DNA repair, signaling, and energy production.[1][7]

NAD+ Biosynthesis Pathway

Caption: Simplified de novo and salvage pathways of NAD+ biosynthesis.

Scaffold for PARP Inhibitors

Derivatives of pyridine-2,3-dicarboxylic acid, such as pyridine-2,3-dicarboxamides, are structurally similar to the nicotinamide core of NAD+. This makes them potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, leading to synthetic lethality.[10]

Mechanism of Action of PARP Inhibitors

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Future Perspectives

The versatile chemical nature of this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Further exploration of its derivatization can lead to the discovery of novel drug candidates targeting various diseases. Its established synthesis protocols and commercial availability provide a solid foundation for its use in medicinal chemistry and drug discovery programs.

Conclusion

This compound is a key chemical intermediate with significant potential beyond its current applications in the agrochemical industry. Its role as a precursor to biologically active scaffolds, such as those found in PARP inhibitors, highlights its importance for researchers and professionals in drug development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H17NO4 | CID 10857926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agrochemx.com [agrochemx.com]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

Diethyl 5-ethylpyridine-2,3-dicarboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for its synthesis, and a representative synthetic workflow.

Core Compound Properties

This compound is a pyridine derivative with two diethyl ester functional groups. Its chemical structure and properties make it a versatile building block in organic synthesis.

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][2][3][4] |

| CAS Number | 105151-39-1 | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Purity | ≥98% (HPLC) | [2][3] |

| Boiling Point | 320-325°C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ at 25°C | [2] |

| Flash Point | 147.8°C | [2] |

| Solubility | Soluble in ethanol, methanol, and most organic solvents. | [2] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the common synthetic routes.

This method utilizes ammonium acetate as a nitrogen source in an ethanol medium.[5]

-

Materials:

-

Diethyl α-chlorooxaloacetate

-

2-Ethylacrolein

-

Ammonium acetate

-

Absolute ethanol

-

Toluene

-

Water

-

-

Procedure:

-

A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (molar ratio of 2.5 relative to diethyl α-chlorooxaloacetate) and absolute ethanol.

-

The mixture is heated to 80°C.

-

A mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added.

-

The reaction is maintained at 80°C for 5 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in toluene and washed with water until neutral.

-

The organic phase is dried, filtered, and concentrated to yield this compound as a dark brown liquid.

-

This process has been reported to achieve a yield of up to 96.8%.[3]

-

This protocol involves a condensation reaction catalyzed by p-toluenesulfonic acid.[6]

-

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

α-Ethylacrolein

-

n-Butanol

-

p-Toluenesulfonic acid

-

Silica gel

-

Chloroform/Methanol (eluent)

-

-

Procedure:

-

Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α-ethylacrolein (0.84 g) in n-butanol (10 ml).[6]

-

Add p-toluenesulfonic acid (35 mg) to the mixture.[6]

-

Reflux the mixture for 15 hours.[6]

-

After cooling, distill off the solvent.[6]

-

Purify the residue by silica gel column chromatography, eluting with a chloroform/methanol gradient to obtain the final product.[6]

-

This method has been reported to yield 84.6% of the product with a purity of 92.2%.[6]

-

This approach involves the direct or indirect esterification of the corresponding dicarboxylic acid.[7]

-

Direct Esterification:

-

Materials:

-

5-Ethyl-2,3-pyridinedicarboxylic acid

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

-

Procedure: The synthesis is carried out via direct esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst and toluene as a water-carrying solvent. This method is considered suitable for industrial production.[7]

-

-

Indirect Esterification:

-

Materials:

-

5-Ethyl-2,3-pyridinedicarboxylic acid

-

Thionyl chloride (sulfur dichloride)

-

Dimethylformamide (DMF)

-

Dichloroethane (solvent)

-

Ethanol

-

-

Procedure:

-

Treat 5-ethyl-2,3-pyridinedicarboxylic acid with thionyl chloride in dichloroethane with a catalytic amount of DMF and reflux.[7]

-

After the formation of the diacyl chloride, remove the solvent.[7]

-

Add ethanol and reflux to complete the esterification.[7]

-

Yields for both esterification methods are reported to be above 89%.[7]

-

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, based on the common synthetic strategies.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a crucial intermediate in the production of various commercial chemicals.

-

Agrochemicals: It is a key building block for the synthesis of imidazolinone herbicides, such as imazethapyr.[7]

-

Pharmaceuticals: This compound is used as a reagent in the preparation of midazolinylpyridinecarboxylic acid.[3][4]

-

Dyes and Specialty Chemicals: Its versatile structure allows for its incorporation into a range of dyes and other specialty organic molecules.

This technical guide provides essential information for researchers and professionals working with this compound. Adherence to appropriate safety protocols as outlined in the Safety Data Sheet (SDS) is crucial when handling this and any other chemical reagent.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. agrochemx.com [agrochemx.com]

- 3. This compound (105151-39-1) for sale [vulcanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Safety and Handling of Diethyl 5-ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 5-ethylpyridine-2,3-dicarboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This non-exhaustive table summarizes key data points.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 105151-39-1 | [2] |

| Molecular Formula | C13H17NO4 | [1][3] |

| Molecular Weight | 251.28 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2][5] |

| Purity | ≥98% (HPLC) | [1] |

| Boiling Point | 320-325°C at 760 mmHg | [1] |

| Flash Point | 147.8°C | [1] |

| Density | 1.126 g/cm³ at 25°C | [1] |

| Solubility | Soluble in ethanol, methanol, and most organic solvents. Limited solubility in water. | [1][6] |

Hazard Identification and Safety Precautions

While comprehensive toxicological data is not fully available, this compound is known to be an irritant.[5] Standard laboratory precautions should be observed at all times.

Potential Hazards:

-

Harmful if swallowed.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][8]

-

Skin and Body Protection: A lab coat or other protective clothing is required.[10]

-

Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood.[1] If dust or aerosols are generated, a dust respirator is recommended.[7]

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] If irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound.

| Guideline | Recommendation | Reference |

| Handling | Handle in a well-ventilated place, such as a fume hood. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools. | [1][10] |

| Storage | Store in tightly closed containers under an inert atmosphere. The recommended storage temperature is 2-8°C. Protect from moisture and direct sunlight. | [1] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, and oxidizing agents. | [8] |

| Shelf Life | 24 months when properly stored. | [1] |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on available literature.

Synthesis of this compound:

This process involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with α-ethylacrolein in the presence of a catalyst.[11]

-

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

α-ethylacrolein

-

n-butanol (solvent)

-

p-toluenesulfonic acid (catalyst)

-

Silica gel for column chromatography

-

Chloroform/methanol (eluent)

-

-

Procedure:

-

Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate and α-ethylacrolein in n-butanol.

-

Add p-toluenesulfonic acid to the mixture.

-

Reflux the mixture for approximately 15 hours.

-

Monitor the reaction progress (e.g., by liquid chromatography).

-

Once the reaction is complete, distill off the solvent.

-

Purify the residue using silica gel column chromatography with a chloroform/methanol eluent system.

-

Diagrams and Visualizations

To further clarify the safety and handling procedures, the following diagrams have been created using Graphviz (DOT language).

Caption: General Handling Workflow

Caption: First Aid Protocol

Disposal Considerations

All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8]

Disclaimer

This document is intended as a guide and does not purport to be all-inclusive. The information is based on the current state of knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

- 1. agrochemx.com [agrochemx.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C13H17NO4 | CID 10857926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dimethyl 5-ethylpyridine-2,3-dicarboxylate(105151-39-1)-Ality Group [alitygroup.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester | 105151-39-1 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Imazethapyr from Diethyl 5-ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the herbicide imazethapyr, starting from Diethyl 5-ethylpyridine-2,3-dicarboxylate. Imazethapyr, a member of the imidazolinone class of herbicides, functions by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] The synthesis route described herein involves the condensation of this compound with 2-amino-2,3-dimethylbutyramide in the presence of a base catalyst. This method has been reported to achieve high yields and purity.[2][3]

Introduction

Imazethapyr is a selective, systemic herbicide with both contact and residual activity, widely used for the control of a broad spectrum of weeds in various crops.[1] The synthesis of imazethapyr can be achieved through several pathways. One economically viable and efficient method utilizes this compound as a key intermediate. This document outlines a detailed protocol for this specific synthesis, providing quantitative data and a visual representation of the experimental workflow.

Chemical Reaction Pathway

The synthesis of imazethapyr from this compound proceeds via a base-catalyzed condensation reaction with 2-amino-2,3-dimethylbutyramide, leading to the formation of the imidazolinone ring.

Caption: Synthesis of Imazethapyr.

Quantitative Data Summary

The following table summarizes the typical yields and purity of imazethapyr synthesized from this compound as reported in the literature.

| Starting Material | Catalyst | Yield (%) | Purity (%) | Reference |

| This compound | Sodium Methoxide | 85 | 97 | [2] |

| This compound | Not Specified | up to 85 | >99 | [3] |

Experimental Protocol

This protocol is based on the method described in patent CN103524485A for the continuous synthesis of imazethapyr.[2]

Materials:

-

This compound

-

2-amino-2,3-dimethylbutyramide

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid (for acidification)

-

Water

Equipment:

-

Continuous flow reactor

-

Heating and temperature control system

-

Pumps for reactant delivery

-

Extraction apparatus

-

Thin-film evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation:

-

Prepare a solution of 2-amino-2,3-dimethylbutyramide and the catalyst (e.g., sodium methoxide) in a suitable solvent like toluene.

-

Prepare a separate feed of this compound.

-

-

Reaction:

-

Continuously pump the prepared reactant solutions into a continuous flow reactor. The weight ratio of this compound to 2-amino-2,3-dimethylbutyramide to sodium methoxide should be maintained at approximately 100:50:2.[2]

-

Maintain the reaction temperature at a controlled level (e.g., 55 °C, although the optimal temperature may vary).[2]

-

The residence time in the reactor should be sufficient for the reaction to proceed to completion (e.g., 12 hours).[2]

-

-

Work-up and Purification:

-

The reaction mixture exiting the reactor is subjected to continuous extraction.

-

First, extract with water.

-

Then, perform an acidic extraction using an appropriate concentration of hydrochloric acid to a pH of 5.[2]

-

The organic layer (oil reservoir) is then fed into a thin-film evaporator to remove the solvent.[2]

-

The resulting product is crude imazethapyr.

-

-

Final Product Isolation:

-

The crude product can be further purified by recrystallization from a suitable solvent to obtain imazethapyr of high purity.

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of imazethapyr.

Caption: Experimental Workflow.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium methoxide is a strong base and is corrosive; handle with care.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of imazethapyr from this compound offers an efficient route to this important herbicide. The described protocol, based on a continuous flow process, can achieve high yields and purity.[2] Researchers should optimize reaction conditions such as temperature, residence time, and catalyst loading for their specific setup to maximize efficiency and product quality.

References

Application Notes and Protocols for Diethyl 5-ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a pyridine dicarboxylate derivative that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its primary and most well-documented application is in the agrochemical industry as a precursor for the synthesis of the imidazolinone herbicide, imazethapyr.[1][3][4] Imazethapyr is a broad-spectrum herbicide used for the control of a wide range of weeds in various crops.[3] The structural features of this compound, including the pyridine core and two ester functional groups, make it a versatile building block for the synthesis of more complex heterocyclic compounds.[2][5] While some sources suggest potential for other biological activities, its role as a synthetic intermediate is the most established.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and use in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Boiling Point | 320-325 °C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents, including ethanol, methanol, acetone, dichloromethane, and ethyl acetate. Limited solubility in water. | [2] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [6] |

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of the herbicide imazethapyr. Below is a detailed protocol for this synthesis, based on established methodologies.

Protocol: Synthesis of Imazethapyr from this compound

This protocol involves the cyclization of this compound with 2-amino-2,3-dimethylbutanamide.

Materials:

-

This compound

-

2-amino-2,3-dimethylbutanamide

-

Sodium ethoxide or other suitable base

-

Toluene or other suitable solvent

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound and 2-amino-2,3-dimethylbutanamide in toluene.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude imazethapyr.

-

Purification: Filter the precipitate and purify by recrystallization from a suitable solvent to obtain pure imazethapyr. The purity of the final product can be confirmed by techniques such as HPLC and NMR.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Imazethapyr | Up to 85% | [3] |

| Purity of Imazethapyr | >99% | [3] |

Visualizations

Logical Relationship: Role as a Synthetic Intermediate

The following diagram illustrates the central role of this compound as a key intermediate in the synthesis of the herbicide imazethapyr.

Caption: Role of this compound in synthesis.

Experimental Workflow: Synthesis of Imazethapyr

This diagram outlines the key steps in the experimental workflow for the synthesis of imazethapyr starting from this compound.

Caption: Workflow for the synthesis of imazethapyr.

Safety Precautions

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the herbicide imazethapyr. The protocols and data presented here provide a comprehensive guide for its application in a research and development setting, particularly for professionals in the agrochemical and pharmaceutical industries. While its direct biological applications are not extensively documented, its utility as a synthetic building block is well-established.

References

- 1. asianpubs.org [asianpubs.org]

- 2. agrochemx.com [agrochemx.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 5. This compound (105151-39-1) for sale [vulcanchem.com]

- 6. capotchem.com [capotchem.com]

Application Notes and Protocols: Diethyl 5-ethylpyridine-2,3-dicarboxylate as a Precursor for Imidazolinone Herbicides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl 5-ethylpyridine-2,3-dicarboxylate in the synthesis of imidazolinone herbicides, a critical class of agrochemicals. The imidazolinone herbicides function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.

Introduction

This compound is a key intermediate in the synthesis of various imidazolinone herbicides, including imazethapyr and imazapyr. Its pyridine core, substituted with two carboxylate groups, provides a versatile scaffold for the construction of the imidazolinone ring system. This document outlines the synthesis of this precursor and its subsequent conversion into the herbicide imazethapyr, along with the mechanism of action of this class of herbicides.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of diethyl α-chlorooxaloacetate with 2-ethylacrolein in the presence of a nitrogen source, such as ammonium acetate, in an ethanol medium.[1][2] This method is advantageous due to its high yield and the use of readily available starting materials.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl α-chlorooxaloacetate

-

2-Ethylacrolein

-

Ammonium acetate

-

Ethanol

-

Toluene

-

Water

Equipment:

-

Four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL four-necked flask, add 60 g of ethanol and 19.4 g (0.25 mol) of ammonium acetate.

-

Stir the mixture and heat to 75-80°C until the ammonium acetate is dissolved and the ethanol is refluxing steadily.

-

Prepare a mixture of 27 g (0.1 mol) of diethyl α-chlorooxaloacetate (85.6% purity) and 12.1 g (0.14 mol) of 2-ethylacrolein (97% purity).

-

Add the mixture dropwise to the refluxing ethanol solution over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

-

After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture and remove about 70% of the ethanol by distillation.

-

Add toluene in an amount equal to the remaining ethanol and stir.

-

Add a small amount of water until the solution becomes an emulsion, then filter to remove the solid salt.

-

Wash the filtrate twice with a small amount of water.

-

Concentrate the organic phase under reduced pressure to obtain this compound as a brownish-yellow oily liquid.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 88.6% | [2] |

| Purity (GC analysis) | 86.1% | [2] |

Synthesis of Imazethapyr from this compound